1-Propyl-3-(4-thiophen-2-yl-benzyl)-piperazin-2-one hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is classified as a piperazine derivative, which is a common structural motif in many pharmaceuticals. The chemical formula for this compound is , and it has a CAS number of 1361111-93-4. The hydrochloride salt form indicates that it is often used in a more soluble and stable ionic form, facilitating its use in various applications.
The compound is sourced from chemical suppliers specializing in research chemicals and pharmaceutical intermediates. For instance, it is available through vendors like Avantor and EOS Med Chem, highlighting its relevance in both academic and industrial settings . Its classification within the broader category of piperazine compounds suggests potential utility in pharmacological applications, particularly due to the structural features that may interact with biological targets.
The synthesis of 1-Propyl-3-(4-thiophen-2-yl-benzyl)-piperazin-2-one hydrochloride typically involves the alkylation of piperazine with appropriate thiophene and benzyl derivatives. Common methods include:
Specific reaction conditions, such as temperature, solvent choice, and reaction time, play crucial roles in optimizing yield and purity. Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and assess product purity.
The molecular structure of
The strategic design of 1-Propyl-3-(4-thiophen-2-yl-benzyl)-piperazin-2-one hydrochloride (C₁₈H₂₃ClN₂OS, CID 71298757) exemplifies advanced hybridization techniques targeting specific receptor interactions [1]. This compound integrates three critical pharmacophores:
The hydrochloride salt formation improves crystallinity and aqueous solubility, crucial for pharmacokinetic profiling [1] [2]. This deliberate hybridization leverages bioisosteric principles, replacing traditional phenyl groups with thiophene to modulate electronic properties while retaining optimal steric volume. The propyl extension on the piperazinone nitrogen differentiates it from simpler analogs like the unsubstituted 3-(4-Thiophen-2-yl-benzyl)-piperazin-2-one hydrochloride (C₁₅H₁₇ClN₂OS, CID 71298960), potentially altering sigma receptor engagement or opioid receptor subtype selectivity observed in structurally related compounds [2] [4].
Table 1: Molecular Characteristics of Key Piperazinone Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | PubChem CID |
---|---|---|---|---|
1-Propyl-3-(4-thiophen-2-yl-benzyl)-piperazin-2-one hydrochloride | C₁₈H₂₃ClN₂OS | 350.90 | N1-Propyl substitution; Thiophene-benzyl linker | 71298757 |
3-(4-Thiophen-2-yl-benzyl)-piperazin-2-one hydrochloride | C₁₅H₁₇ClN₂OS | 308.83 | Unsubstituted piperazinone; Thiophene-benzyl linker | 71298960 |
Piperazine scaffolds constitute a privileged structure in CNS drug discovery due to their favorable physiochemical properties and adaptability to receptor topographies. Early piperazine derivatives focused on psychotropic applications (e.g., antidepressants, antipsychotics), but recent innovations exploit this core for analgesia, exemplified by fentanyl-related substances featuring substituted piperidines/piperazines [3] [5]. The structural progression towards piperazin-2-ones (cyclic amides) represents a significant evolution:
The inclusion of numerous fentanyl analogs and piperazine-based opioids as Schedule I controlled substances in Mississippi (SB2356) and Illinois (720 ILCS 570/204) underscores the pharmacological potency achievable with these scaffolds and highlights the importance of novel, therapeutically focused designs like the title compound to circumvent legal restrictions while exploring legitimate medical applications [3] [5].
The (4-thiophen-2-yl-benzyl) moiety in CID 71298757 is a critical determinant of its bioactivity profile. This bifunctional linker merges the advantageous properties of two aromatic systems:
Precedent exists for sigma receptor engagement by thiophene-benzyl hybrids, as suggested by patent CN1988896A, which claims thiophenyl-piperazine/piperidinone derivatives for treating mechanical allodynia via sigma receptor antagonism [4]. This implies potential dual activity for CID 71298757 – possibly interacting with opioid receptors (due to structural parallels with controlled thiofentanyl derivatives) and sigma receptors (due to the thiophene-benzyl-piperazinone framework), warranting further target screening studies.
Table 2: Bioactive Thiophene-Containing Piperidine/Piperazine Analogs
Compound Name | Structure | Primary Pharmacological Target | Legal Status (Example) |
---|---|---|---|
Alpha-Methylthiofentanyl | N-[1-methyl-2-(2-thienyl)ethyl-4-piperidinyl]-N-phenylpropanamide | Mu-opioid receptor (MOR) | Schedule I (MS, IL) [3] [5] |
Beta-Hydroxythiofentanyl | N-[1-[2-hydroxy-2-(thiophen-2-yl)ethyl]piperidin-4-yl]-N-phenylpropionamide | Mu-opioid receptor (MOR) | Schedule I (MS, IL) [3] [5] |
Target Compound (CID 71298757) | 1-Propyl-3-(4-thiophen-2-yl-benzyl)-piperazin-2-one HCl | Undefined (Sigma/Opioid suspected) | Research Compound |
This compound exemplifies rational structure-based design leveraging historical SAR knowledge of piperazines and thiophenes, aiming for refined efficacy and selectivity within evolving medicinal chemistry and regulatory landscapes.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2